(3-Fluoro-5-methoxypyridin-2-yl)methanol

Medicinal Chemistry Physicochemical Property Optimization Drug Discovery

Select (3-Fluoro-5-methoxypyridin-2-yl)methanol for its uniquely low LogP (0.05) vs. the 0.71 isomer—critical for reducing lipophilicity in oral drug candidates. The ≥97% purity ensures reliable multi-step synthesis without regioisomeric impurities. Ideal for medicinal chemistry & agrochemical building-block strategies.

Molecular Formula C7H8FNO2
Molecular Weight 157.14 g/mol
CAS No. 1227581-08-9
Cat. No. B1404729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-5-methoxypyridin-2-yl)methanol
CAS1227581-08-9
Molecular FormulaC7H8FNO2
Molecular Weight157.14 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(N=C1)CO)F
InChIInChI=1S/C7H8FNO2/c1-11-5-2-6(8)7(4-10)9-3-5/h2-3,10H,4H2,1H3
InChIKeyYUVPAKXIHMECND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluoro-5-methoxypyridin-2-yl)methanol (CAS 1227581-08-9) – Technical Baseline for Scientific Procurement


(3-Fluoro-5-methoxypyridin-2-yl)methanol is a fluorinated pyridine derivative with the molecular formula C7H8FNO2 and a molecular weight of 157.14 g/mol . It features a pyridine ring substituted with a fluorine atom at the 3-position, a methoxy group at the 5-position, and a hydroxymethyl group at the 2-position . The compound is primarily utilized as a versatile small molecule scaffold and building block in medicinal chemistry and agrochemical research .

(3-Fluoro-5-methoxypyridin-2-yl)methanol (CAS 1227581-08-9) – Why In-Class Substitution Is Not Trivial


Substituting (3-Fluoro-5-methoxypyridin-2-yl)methanol with another fluorinated pyridinemethanol without quantitative justification can compromise synthetic outcomes and final product properties. The specific 3-fluoro, 5-methoxy substitution pattern on the pyridine ring directly influences key physicochemical parameters such as lipophilicity (LogP) and hydrogen bonding capacity, which are critical determinants of molecular recognition, membrane permeability, and overall bioavailability in drug candidates . Even positional isomers, which share the same molecular formula and weight, exhibit distinct physicochemical profiles that can alter synthetic routes, purification requirements, and biological activity profiles . The evidence presented in Section 3 quantifies these critical differences, demonstrating why this specific regioisomer must be selected based on measured data rather than assumed class-level similarity.

(3-Fluoro-5-methoxypyridin-2-yl)methanol (CAS 1227581-08-9) – Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity (LogP) as a Key Differentiator for Membrane Permeability and Bioavailability Optimization

The measured LogP of (3-Fluoro-5-methoxypyridin-2-yl)methanol is 0.05, which is significantly lower than that of the closely related analog (3-Fluoropyridin-2-yl)methanol, which has a reported LogP of 0.71 [1]. This difference of 0.66 LogP units indicates that the target compound is substantially more hydrophilic, which is a critical property for modulating aqueous solubility, off-target binding, and overall drug-likeness .

Medicinal Chemistry Physicochemical Property Optimization Drug Discovery

Regioisomeric Purity Profile for Consistent Synthetic Outcomes

The commercially available purity of (3-Fluoro-5-methoxypyridin-2-yl)methanol is consistently reported at ≥97% from multiple independent suppliers, with some sources specifying a minimum of 98% . In contrast, the positional isomer (2-Fluoro-5-methoxypyridin-3-yl)methanol is more frequently offered at a lower purity of 96% from the same vendor pool . This higher and more consistent purity specification for the target compound reduces the risk of introducing regioisomeric impurities that could complicate downstream reactions or bioassays.

Organic Synthesis Chemical Purity Quality Control

Optimized Storage Stability for Laboratory Workflow Integration

(3-Fluoro-5-methoxypyridin-2-yl)methanol is recommended for long-term storage in a cool, dry place, with some suppliers specifying 4°C for optimal stability . This is a more convenient and less energy-intensive requirement compared to the analog (3-fluoropyridin-2-yl)methanol, which is often recommended for storage at 2-8°C . The less stringent storage condition for the target compound simplifies logistics and reduces the risk of degradation during routine laboratory handling.

Chemical Storage Laboratory Logistics Compound Management

(3-Fluoro-5-methoxypyridin-2-yl)methanol (CAS 1227581-08-9) – Recommended Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for Improved Aqueous Solubility

The significantly lower LogP of (3-Fluoro-5-methoxypyridin-2-yl)methanol (0.05) compared to (3-fluoropyridin-2-yl)methanol (0.71) makes it the preferred scaffold for medicinal chemists seeking to improve the aqueous solubility and reduce the lipophilicity of a lead series. This property is essential for achieving favorable pharmacokinetic profiles, particularly for oral drug candidates .

Organic Synthesis: High-Fidelity Building Block for Multi-Step Synthesis

The consistently high purity specification (≥97%) of (3-Fluoro-5-methoxypyridin-2-yl)methanol across multiple vendors ensures that it can be used as a reliable building block in complex, multi-step syntheses without introducing significant regioisomeric impurities. This reduces the need for intermediate purification and improves overall synthetic yield and product consistency .

Chemical Biology: Tool Compound for Target Engagement Studies

The combination of a high-purity profile and favorable storage stability (4°C or ambient) makes (3-Fluoro-5-methoxypyridin-2-yl)methanol a robust tool compound for chemical biology applications. Its reliable quality minimizes the risk of assay interference from impurities, while the straightforward storage simplifies compound management in a shared laboratory environment .

Agrochemical Research: Scaffold for Novel Crop Protection Agents

As a versatile small molecule scaffold with a balanced LogP and high commercial purity, (3-Fluoro-5-methoxypyridin-2-yl)methanol is well-suited for the synthesis of novel agrochemical candidates. Its physicochemical properties allow for exploration of chemical space that is distinct from more lipophilic analogs, potentially leading to new modes of action .

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